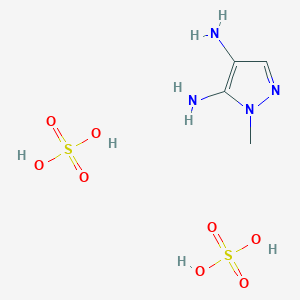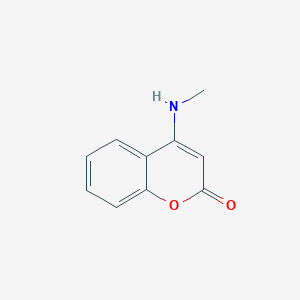
4-(methylamino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(methylamino)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as Coumarin 151 and has a molecular formula of C10H9NO2. It is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
Novel Synthesis and Application in Antioxidant Activity and Corrosion Inhibition
A study by Kumar et al. (2022) presented a novel synthesis of related heterocyclic compounds, including derivatives of 4-hydroxy-2H-chromen-2-one, using biogenic ZnO nanoparticles. These compounds were evaluated for their antioxidant activities and potential in corrosion inhibition for mild steel in an acidic medium, demonstrating their utility in both biochemical and industrial applications (Kumar et al., 2022).
Tissue Engineering and Antimicrobial Applications
Kandhasamy et al. (2015) synthesized a novel compound related to 2-(methylamino)-3-nitro-4-(4-oxo-4H-chromen-3-yl) pyrano[3,2-c]chromen-5(4H)-one (CCN). This compound, impregnated into a collagen scaffold, showed potential for mimicking the function of the extracellular matrix in tissue engineering. Additionally, the compound exhibited antimicrobial activity against various bacteria and yeasts, highlighting its potential in medical applications (Kandhasamy et al., 2015).
Efficient Synthesis Methods
Zahiri and Mokhtary (2015) developed an efficient one-pot synthesis method for derivatives of 4-hydroxy-2H-chromen-2-one, including those related to 4-(methylamino)-2H-chromen-2-one. This method, using Bi(NO3)3·5H2O as a catalyst, highlights advancements in the synthesis of these compounds, which is crucial for their application in various scientific fields (Zahiri & Mokhtary, 2015).
Synthesis and Transformations in Organic Chemistry
Rao and Tangeti (2013) described the synthesis and transformations of related compounds, showcasing the versatility of these chromenes in organic synthesis. Their research provides insights into the chemical properties and potential applications of this compound derivatives in the field of organic chemistry (Rao & Tangeti, 2013).
properties
IUPAC Name |
4-(methylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKMQXURQSPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)OC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

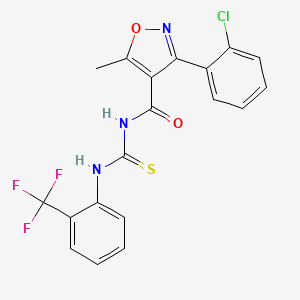

![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)
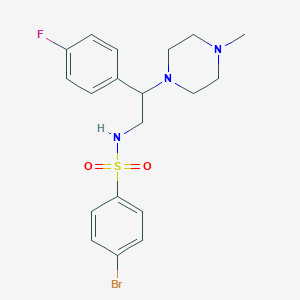
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2605602.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)
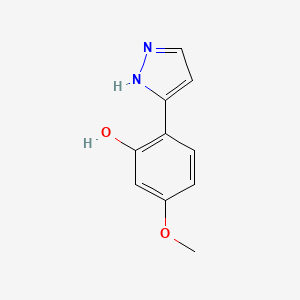
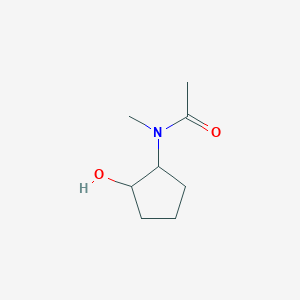

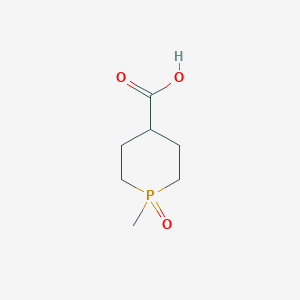
![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
